N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
The compound appears to contain a thiazole ring, which is a type of heterocycle. Thiazoles are known for their extensive biological activities against different types of diseases . They are an important part of many natural compounds and have been used in the synthesis of various drugs and biologically active agents .
Molecular Structure Analysis
The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the reactive positions on the aromatic ring where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Synthesis and Structural Investigations
The synthesis of novel chemical compounds, including thiazole and pyrimidine derivatives, has been a subject of extensive research. These compounds are synthesized through various chemical reactions, often involving condensation processes that lead to the formation of compounds with significant biological activities. For instance, Balya et al. (2008) explored the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives by condensing N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, following the Hantzsch reaction scheme (Balya et al., 2008). Similarly, Linton et al. (2011) discussed systematic modifications of the imidazo[1,2-a]pyrimidine structure to reduce metabolism mediated by aldehyde oxidase (AO), highlighting the strategic alterations in the heterocycle to avoid AO-mediated oxidation (Linton et al., 2011).
Potential Biological Activities
The antimicrobial activity of synthesized compounds has also been evaluated, indicating that some derivatives exhibit significant antibacterial and antifungal properties. For example, Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and assessed their antimicrobial activity, revealing that some compounds showed promising results (Gein et al., 2015).
Structural and Stereochemical Analysis
The structural and stereochemical characteristics of these compounds have been investigated using various analytical techniques. For example, Demir-Ordu et al. (2015) conducted stereochemical investigations of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides by nuclear magnetic resonance spectroscopy, contributing to the understanding of the configurations of stereogenic centers in these molecules (Öznur Demir-Ordu et al., 2015).
Mechanism of Action
In terms of pharmacokinetics, factors such as the compound’s solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can affect the compound’s bioavailability .
The compound’s action can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, a key structural component of this compound, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Cellular Effects
Thiazole derivatives have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Thiazole derivatives have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Temporal Effects in Laboratory Settings
Some thiazole derivatives have shown changes in their effects over time .
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-13-10(18)4-8-6-20-12(15-8)16-11(19)7-2-3-9(17)14-5-7/h2-3,5-6H,4H2,1H3,(H,13,18)(H,14,17)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDHAQPXKRHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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